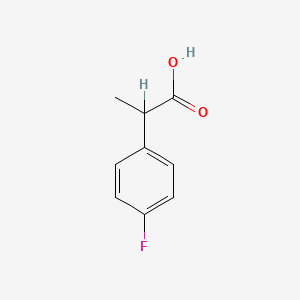

2-(4-Fluorophenyl)propanoic acid

Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry

The significance of 2-(4-fluorophenyl)propanoic acid in academic and industrial research is rooted in its dual role as a key synthetic intermediate and a core structural motif in medicinal chemistry. chemimpex.comchemimpex.com

In organic synthesis , the compound is recognized as a valuable building block. bldpharm.com Its chemical structure allows for various modifications, enabling chemists to synthesize a range of more complex molecules. For instance, the carboxylic acid group can readily undergo reactions to form esters, amides, and other functional groups. The fluorinated phenyl ring also provides a site for further chemical transformations. Research has demonstrated the use of similar phenylpropionic acid structures in the preparation of catalysts, polymers, and specialized agrochemicals. chemimpex.comchemimpex.com The synthesis of derivatives often involves multi-step reactions, starting with precursors like 4-bromo-2-fluorobiphenyl (B126189) and employing reagents such as zinc and various catalysts to construct the desired molecular framework. patsnap.com

In medicinal chemistry , the 2-arylpropionic acid scaffold, to which this compound belongs, is of paramount importance. researchgate.net This structural class is famously represented by the "profen" family of non-steroidal anti-inflammatory drugs (NSAIDs), which includes well-known drugs like Ibuprofen and Flurbiprofen (B1673479). researchgate.net These agents function by inhibiting cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins (B1171923) associated with inflammation. nih.gov

Researchers have actively synthesized and evaluated numerous derivatives of 2-phenylpropionic acid to discover new therapeutic agents. nih.gov Studies have focused on creating compounds with enhanced or dual activities, such as combined COX inhibition and antibacterial properties. nih.gov For example, new derivatives have been synthesized from precursors like 2-(3-fluorobiphenyl-4-yl) propanohydrazide and evaluated for their anti-inflammatory potential, with some showing activity comparable to or greater than standard drugs. ijpsr.com The development of these novel molecules highlights the enduring relevance of the 2-arylpropionic acid core in the quest for improved pharmaceuticals. mdpi.com

Examples of Research on Related Propanoic Acid Derivatives

| Research Focus | Key Findings | Reference |

|---|---|---|

| Dual-Action Agents | Synthesis of 2-(4-substitutedmethylphenyl)propionic acid derivatives exhibiting both COX inhibitory and promising antibacterial activity. | nih.gov |

| Anti-inflammatory Evaluation | New compounds derived from 2-(3-fluorobiphenyl-4-yl) propanohydrazide were synthesized and evaluated; one derivative showed higher anti-inflammatory activity than the standard drug flurbiprofen. | ijpsr.com |

| Anticancer Scaffolds | Thiazole derivatives of propanoic acid were identified as promising scaffolds for developing novel anticancer candidates, showing potent activity against lung cancer cell models. | mdpi.com |

| NSAID Synthesis | The 2-arylpropionic acid structure is a classic framework for NSAIDs, which act by inhibiting COX enzymes to reduce inflammation. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSCGBODJGIJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60997285 | |

| Record name | 2-(4-Fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75908-73-5 | |

| Record name | 4-Fluoro-α-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75908-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075908735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Fluorophenyl Propanoic Acid

Conventional Synthetic Routes

Conventional methods for synthesizing 2-(4-fluorophenyl)propanoic acid often involve multi-step sequences starting from readily available precursors. One common approach begins with 4-fluoroacetophenone. This starting material can be subjected to a series of reactions, including Willgerodt-Kindler reaction followed by hydrolysis to yield 4-fluorophenylacetic acid. Subsequent methylation of the α-carbon, often achieved through the use of a methylating agent like dimethyl carbonate, leads to the formation of the desired this compound. orgsyn.org

Another established route involves the use of 2-(4-amino-3-fluorophenyl) ethyl propionate. google.com This intermediate can undergo a diazotization reaction followed by a coupling reaction with benzene (B151609) to form 2-(2-fluoro-4-biphenyl) ethyl propionate, which is then hydrolyzed to the final product. google.com Variations of this approach utilize different coupling partners and reaction conditions to achieve the biphenyl (B1667301) structure. For instance, a Suzuki coupling reaction catalyzed by palladium on carbon (Pd/C) has been employed, using sodium tetraphenylborate (B1193919) as the phenylation reagent in an aqueous medium. units.it This method offers high yields and avoids the use of large volumes of hazardous solvents like benzene. units.it

A further example of a conventional synthesis starts with 2,4-difluoronitrobenzene (B147775) and ethyl methylmalonate. units.it These reactants undergo a series of transformations including nucleophilic aromatic substitution, hydrolysis, decarboxylation, reduction of the nitro group, and a Sandmeyer-type reaction to introduce the second phenyl ring, ultimately yielding flurbiprofen (B1673479). units.it While effective, these multi-step syntheses can sometimes be lengthy and may require purification at various stages to remove byproducts.

Enantioselective Synthesis and Chiral Resolution

Due to the presence of a chiral center at the α-carbon, this compound exists as a pair of enantiomers. As the biological activity often resides in one specific enantiomer, methods for obtaining enantiomerically pure forms are of significant interest. These methods can be broadly categorized into enantioselective synthesis, where one enantiomer is preferentially formed, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.

Chiral Auxiliaries and Catalysis

Enantioselective synthesis can be achieved through the use of chiral auxiliaries or chiral catalysts. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric catalysis, on the other hand, employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For instance, asymmetric carbonylative coupling reactions using a combination of a nickel catalyst and a photoredox catalyst have been developed to synthesize α-chiral amides from benzylic halides, which can then be hydrolyzed to the corresponding carboxylic acids like (S)-Flurbiprofen with high enantioselectivity. acs.org Palladium catalysts bearing chiral phosphine (B1218219) ligands, such as (S)-xylyl-phanephos, have also been utilized in the synthesis of enantiomerically enriched esters that can be converted to the desired acid. researchgate.net

Enzymatic Resolution Techniques

Enzymatic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers. nih.gov Lipases are commonly employed for this purpose in a process called kinetic resolution. nih.gov In a typical setup, a racemic mixture of this compound or its ester derivative is treated with a lipase (B570770) in the presence of an alcohol or water. The enzyme selectively catalyzes the esterification or hydrolysis of one enantiomer at a much faster rate than the other, leading to a mixture of an enantiomerically enriched acid and an enantiomerically enriched ester, which can then be separated. nih.govmdpi.com

Immobilized lipase from Candida antarctica (Novozym 435) has been effectively used for the kinetic resolution of racemic flurbiprofen through enantioselective esterification. nih.gov The choice of solvent and alcohol, as well as the control of water content, are crucial parameters for optimizing the enantiomeric ratio and reaction rate. nih.gov For example, using methanol (B129727) in cyclohexane (B81311) has been identified as an effective system. nih.gov

| Enzyme | Method | Substrate | Key Findings |

| Immobilized lipase from Candida antarctica (Novozym 435) | Kinetic resolution via enantioselective esterification | Racemic flurbiprofen | Optimal conditions include the use of methanol in cyclohexane. Water content influences the enantiomeric ratio and reaction rate. nih.gov |

| D-lactate dehydrogenase (D-LDH) | Asymmetric reduction | 3-(4-fluorophenyl)-2-oxopropanoic acid | A continuous process using a membrane reactor yielded (R)-3-(4-fluorophenyl)-2-hydroxypropionic acid with >99.9% ee and 68-72% overall yield. researchgate.netacs.org |

Chiral Chromatographic Separation

Chiral chromatography is a widely used method for the analytical and preparative separation of enantiomers. nih.gov This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). The choice of the CSP and the mobile phase composition are critical for achieving good separation. nih.govresearchgate.net

For the resolution of flurbiprofen enantiomers, polysaccharide-based CSPs, such as Chiralpak AD®, have proven to be effective. nih.gov The separation can be performed using both normal-phase (e.g., ethanol/n-hexane mixtures) and polar organic mobile phases. nih.gov Simulated moving bed (SMB) chromatography, a preparative continuous separation technique, has been successfully applied for the large-scale separation of flurbiprofen enantiomers, achieving high purity (>99.4%) and productivity. nih.gov

| Chromatographic Method | Chiral Stationary Phase (CSP) | Mobile Phase | Key Findings |

| Preparative Liquid Chromatography / SMB | Chiralpak AD® | 10% ethanol/90% n-hexane/0.01% trifluoroacetic acid | High purity (>99.4%) and productivity (13.1 g(feed)/(L(bed)·h)) were achieved. nih.gov |

| Chiral HPLC | AmyCoat RP | Water-acetonitrile-trifluoroacetic acid | Good separation and resolution factors were obtained for the analysis of flurbiprofen enantiomers in human plasma. researchgate.net |

| HPLC | Astec® CHIROBIOTIC® V | 20 mM ammonium (B1175870) nitrate, pH 5.5 : THF (80:20) | Successful separation of flurbiprofen enantiomers was achieved. sigmaaldrich.com |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. Several transition metal-catalyzed reactions have been developed for the synthesis of this compound and its derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are particularly prominent. units.itresearchgate.net These reactions typically involve the coupling of an aryl halide or triflate with a suitable organoboron reagent. For instance, the synthesis of flurbiprofen has been achieved via a Suzuki coupling of 2-(3-fluoro-4-bromophenyl)propionic acid with phenylboronic acid, catalyzed by palladium on carbon in an aqueous system. units.itgoogle.com This approach is environmentally friendly and cost-effective.

Iron-Catalyzed Hydrocarboxylation of Styrene (B11656) Derivatives

While not as extensively reported for this compound specifically, iron-catalyzed hydrocarboxylation of styrene derivatives represents a promising and sustainable approach for the synthesis of 2-arylpropanoic acids. This method involves the direct addition of a carboxyl group to a styrene precursor using carbon dioxide or a surrogate, catalyzed by an iron complex. This strategy is highly atom-economical and utilizes an earth-abundant and non-toxic metal catalyst. Further research in this area could lead to a more direct and greener synthesis of this compound from 4-fluorostyrene.

Investigation of Reaction Mechanisms and Catalyst Systems

The synthesis of this compound, a chiral α-arylpropionic acid, has been the subject of extensive research, leading to the development of various catalytic systems and an understanding of their underlying reaction mechanisms. These investigations aim to achieve high yields and enantioselectivity, particularly for the pharmacologically active (S)-enantiomer, known as (S)-Flurbiprofen.

A prominent and efficient method for producing chiral α-substituted propionic acids is the transition metal-catalyzed asymmetric hydrogenation of α-substituted acrylic acids. nih.gov Nickel-catalyzed systems have emerged as a more sustainable alternative to those based on precious metals. nih.gov The reaction mechanism, investigated through experiments and Density Functional Theory (DFT) calculations, suggests that the rate-determining step is the protonolysis of the carbon-nickel bond of a key intermediate. This occurs via an intramolecular proton transfer from the carboxylic acid group of the substrate. nih.gov

In one approach, a model reaction using 2-phenylacrylic acid was conducted to optimize conditions for asymmetric hydrogenation. nih.gov The investigation involved screening various chiral ligands and solvents. The use of Ni(OAc)₂·4H₂O as the catalyst precursor and a P-chiral ligand, (R,R)-QuinoxP*, in 2,2,2-trifluoroethanol (B45653) (TFE) under hydrogen pressure, demonstrated the feasibility of this method. nih.gov

Another innovative approach involves a synergistic combination of photoredox and nickel catalysis for the asymmetric carbonylative coupling of benzylic C(sp³)-halides with amines. acs.org This method allows for the synthesis of chiral amides which can then be hydrolyzed to the corresponding carboxylic acids, such as (S)-Flurbiprofen. acs.org The reaction proceeds with high enantioselectivity at mild temperatures and under atmospheric pressure of carbon monoxide. acs.org The synergy between the photoredox catalyst, which facilitates the formation of a radical intermediate, and the nickel catalyst, which controls the stereochemistry of the carbonylation step, is crucial for the success of this transformation. acs.org

Palladium-catalyzed reactions have also been explored. One such method is the Pd(II)-catalyzed enantioselective C(sp³)–H arylation of free carboxylic acids. acs.org This strategy allows for the direct formation of the C-C bond between the aryl group and the propionic acid backbone.

The direct methylation of arylacetonitrile derivatives using dimethyl carbonate (DMC) as a methylating agent also provides a route to 2-arylpropionic acids. orgsyn.org This method is noted for its high selectivity towards monomethylation, avoiding the common issue of dimethylated byproducts. orgsyn.org The reaction is typically carried out at elevated temperatures. orgsyn.org

The table below summarizes key findings from investigations into different catalyst systems for the synthesis of this compound and related compounds.

Another significant area of investigation is the use of zinc reagents in the synthesis. A preparation method for 2-(2-fluoro-4-biphenylyl)propionic acid involves the creation of a zinc reagent from ethyl 2-bromopropionate, which then reacts with 4-bromo-2-fluorobiphenyl (B126189) in the presence of a catalyst-ligand system to form the ethyl ester of the final product, followed by hydrolysis. patsnap.com

The table below details the components used in the zinc-reagent-based synthesis.

These diverse methodologies highlight the ongoing efforts to refine the synthesis of this compound, with a strong emphasis on catalytic efficiency, stereochemical control, and the exploration of novel reaction pathways.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(4-Fluorophenyl)propanoic acid. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, ¹H NMR spectroscopy reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the fluorophenyl group typically appear as multiplets in the downfield region of the spectrum, while the protons of the propanoic acid chain, including the methyl and methine protons, resonate at characteristic upfield shifts. The integration of these signals provides a ratio of the number of protons in each unique environment. docbrown.info

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, with the chemical shift influenced by its electronic environment. The carbonyl carbon of the carboxylic acid group, for example, appears at a significantly different chemical shift compared to the aromatic and aliphatic carbons. docbrown.info

Table 1: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.2 (dd) | Multiplet | Aromatic CH |

| ¹H | ~7.0 (dd) | Multiplet | Aromatic CH |

| ¹H | ~3.7 (q) | Quartet | CH |

| ¹H | ~1.5 (d) | Doublet | CH₃ |

| ¹³C | ~180 | Singlet | C=O |

| ¹³C | ~162 (d) | Doublet | C-F |

| ¹³C | ~137 (d) | Doublet | Aromatic C |

| ¹³C | ~129 (d) | Doublet | Aromatic CH |

| ¹³C | ~115 (d) | Doublet | Aromatic CH |

| ¹³C | ~45 | Singlet | CH |

| ¹³C | ~18 | Singlet | CH₃ |

Mass Spectrometry (MS), including UPLC-MS and LC-MS

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. docbrown.info When coupled with liquid chromatography, such as in Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), it becomes a powerful tool for separating and identifying components in a mixture. nih.gov

In the analysis of this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight. uni.lu High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. massbank.eu The fragmentation pattern observed in the mass spectrum offers additional structural information, as the molecule breaks apart in a predictable manner. docbrown.info LC-MS is particularly useful for analyzing the compound in complex matrices and for quantifying its presence. nih.govmdpi.com

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Assignment |

|---|---|---|---|

| ESI-MS | Positive | [M+H]⁺ | Protonated molecule |

| ESI-MS | Positive | [M+Na]⁺ | Sodium adduct |

| ESI-MS | Negative | [M-H]⁻ | Deprotonated molecule |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the aromatic ring results in characteristic absorption bands in the UV region of the spectrum. researchgate.net The position and intensity of these absorption maxima (λmax) are influenced by the solvent used and can be used for quantitative analysis. niscpr.res.in A study on similar compounds suggests that the electronic spectrum would likely show absorption bands related to the phenyl group. researchgate.net

Table 3: Predicted UV-Vis Spectroscopic Data for this compound in a common solvent like Ethanol

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|---|

| Ethanol | ~260-270 | - | π → π |

| Ethanol | ~220-230 | - | π → π |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers, which are non-superimposable mirror images of each other.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the enantiomers of chiral compounds like this compound. mdpi.comambeed.com By using a chiral stationary phase (CSP), the two enantiomers interact differently with the column, leading to different retention times and their subsequent separation. nih.govtsijournals.com This technique is crucial for determining the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer. The choice of the chiral column and the mobile phase composition are critical for achieving good resolution between the enantiomers. mdpi.comtsijournals.com

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for determining the purity of volatile organic compounds. measurlabs.comnih.gov For the analysis of this compound, the compound is typically derivatized to increase its volatility before being injected into the gas chromatograph. cerealsgrains.org The sample is then vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. researchgate.net The flame ionization detector provides a signal that is proportional to the amount of organic compound present, allowing for accurate quantification of purity. chrom-china.com This method is valued for its high sensitivity and reliability in quality control applications. cerealsgrains.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₉H₉FO₂, the theoretical weight percentages of its constituent elements—Carbon (C), Hydrogen (H), Fluorine (F), and Oxygen (O)—are calculated based on its molecular weight of approximately 168.17 g/mol . achemblock.comsigmaaldrich.com These theoretical values serve as a benchmark for verifying the purity and identity of a synthesized or supplied sample.

Experimental results obtained from commercially available samples may show slight deviations from these theoretical values, which can be attributed to the purity of the sample. Suppliers often state purity levels, which can range from 95% to 97% or higher. achemblock.comsigmaaldrich.com

Below is a data table outlining the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 64.29% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.39% |

| Fluorine | F | 18.998 | 1 | 18.998 | 11.30% |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.02% |

| Total | 168.167 | 100.00% |

Applications As a Precursor and Building Block in Advanced Chemical Synthesis

Role in Combinatorial Chemistry and Drug Design

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. This approach allows for the high-throughput screening of these compounds to identify new lead compounds with desired biological activity.

2-(4-Fluorophenyl)propanoic acid is an ideal building block for use in combinatorial chemistry for several reasons:

Reactive Handle: The carboxylic acid group provides a reactive handle for a variety of chemical transformations, such as amide bond formation, allowing for the attachment of diverse chemical moieties.

Structural Core: The fluorophenylpropanoic acid core provides a rigid and well-defined scaffold upon which to build molecular diversity.

Physicochemical Properties: The fluorine atom can enhance desirable drug-like properties such as metabolic stability and membrane permeability.

In a typical combinatorial synthesis, this compound could be attached to a solid support and then reacted with a library of different amines to generate a large library of amides. Each of these new compounds could then be screened for biological activity, for example, as enzyme inhibitors or receptor antagonists. This parallel synthesis approach significantly accelerates the early stages of drug discovery.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction mechanisms of organic molecules at the atomic level. While specific DFT studies focused solely on the reaction mechanisms of 2-(4-Fluorophenyl)propanoic acid are not extensively documented in publicly available literature, the principles and methodologies are well-established through research on structurally similar compounds, such as other profens and fluorinated molecules. These studies provide a framework for understanding the potential reaction pathways and transition states for this compound.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of the most probable reaction pathways by calculating the energies of reactants, products, transition states, and intermediates. For instance, in studies of related profens like ibuprofen, DFT has been employed to investigate degradation pathways, such as oxidation by hydroxyl radicals. researchgate.net These studies typically explore various reaction channels, including hydrogen atom abstraction from different positions on the molecule and radical adduct formation at the aromatic ring. researchgate.net The calculated activation energies for each pathway help determine which reactions are kinetically favored.

For a molecule like this compound, DFT could be used to investigate a variety of reactions, including its synthesis, metabolism, and degradation. For example, the synthesis of related flurbiprofen (B1673479) amides has been optimized with the aid of computational methods. nih.gov DFT calculations could model the reaction of a suitable precursor with a fluorinating agent to form the final product, identifying the key transition states and intermediates involved. Similarly, DFT could shed light on the metabolic pathways of this compound in a biological system by modeling its interaction with metabolic enzymes and the subsequent chemical transformations.

The choice of functional and basis set is a critical aspect of DFT calculations that significantly influences the accuracy of the results. The B3LYP functional combined with basis sets like 6-31G* or larger, such as 6-311++G(d,p), is commonly used for organic molecules to provide a good balance between computational cost and accuracy. nih.gov These methods have been shown to provide results that are in good agreement with experimental data for vibrational spectra and geometric parameters of similar compounds. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Studying Propanoic Acid Derivatives

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G* | Geometry optimization and vibrational frequencies |

| B3LYP | 6-31+G** | Improved description of anions and polarization |

| M06-2X | def2-TZVP | Good for kinetics and thermochemistry |

| ωB97X-D | 6-311+G(d,p) | Includes dispersion corrections, good for non-covalent interactions |

Molecular Modeling and Docking Studies for Enzyme Interactions

Molecular modeling and docking are indispensable computational techniques for investigating how a small molecule like this compound might interact with biological targets, most notably enzymes. These methods are crucial in drug discovery and development for predicting the binding affinity and mode of a ligand to a receptor's active site. Given its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, it is plausible that this compound could interact with cyclooxygenase (COX) enzymes.

Molecular docking simulations can predict the preferred orientation of this compound within the active site of an enzyme, such as COX-1 or COX-2. These simulations generate a binding score, which estimates the binding affinity, and reveal key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, docking studies of ketoprofen (B1673614) derivatives with COX enzymes have shown that the carboxylic acid group is crucial for anchoring the molecule in the active site through hydrogen bonds with key amino acid residues like arginine and tyrosine. nih.gov Similarly, the fluorophenyl group of this compound would be expected to engage in hydrophobic interactions within the enzyme's active site.

The process of molecular docking involves preparing the 3D structures of both the ligand (this compound) and the target enzyme, which is often obtained from a protein data bank. The docking software then samples a large number of possible conformations and orientations of the ligand within the enzyme's binding pocket. The results can be visualized to understand the specific atomic interactions that stabilize the ligand-enzyme complex.

For instance, studies on flurbiprofen, a close structural analog, have detailed its binding within the COX-2 active site. nih.gov These studies highlight the importance of the biphenyl (B1667301) rings in occupying a hydrophobic channel and the propanoic acid moiety in forming critical hydrogen bonds. It is highly probable that this compound would adopt a similar binding pose, with its fluorophenyl ring occupying a hydrophobic pocket.

Table 2: Potential Key Interactions of this compound with a Hypothetical Enzyme Active Site (Based on Profen Analogs)

| Type of Interaction | Functional Group of Ligand | Potential Interacting Residues in Enzyme |

| Hydrogen Bond | Carboxylic Acid (-COOH) | Arginine, Tyrosine, Serine |

| Hydrophobic Interaction | Phenyl Ring | Leucine, Valine, Isoleucine, Phenylalanine |

| Pi-Pi Stacking | Phenyl Ring | Tyrosine, Phenylalanine, Tryptophan |

Isotopic Labeling in Research Applications

Synthesis of Deuterated Analogs for Enhanced Metabolic Stability

Deuterium (B1214612), a stable isotope of hydrogen, can be substituted for hydrogen atoms at specific molecular sites that are susceptible to metabolic breakdown. nih.gov This strategy is based on the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can slow down the rate of metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes, which are often initiated by the cleavage of a C-H bond. nih.gov

The synthesis of deuterated analogs of compounds structurally similar to 2-(4-Fluorophenyl)propanoic acid, such as flurbiprofen (B1673479), has been successfully demonstrated. In one study, a deuterated version of flurbiprofen, flurbiprofen-d₈, was synthesized through a direct H/D exchange reaction. nih.gov This involved using a platinum-on-carbon (Pt/C) catalyst in the presence of deuterium oxide (D₂O) as the deuterium source. nih.gov This method allows for the replacement of multiple hydrogen atoms on the aromatic rings of the molecule. nih.gov

While the primary goal of deuteration is often to enhance metabolic stability, research has shown it can also influence physicochemical properties. For instance, deuteration can lead to changes in a compound's melting point, heat of fusion, and solubility. nih.govrsc.org In the case of flurbiprofen-d₈, an increase in solubility was observed compared to its non-deuterated counterpart. nih.govrsc.org Such alterations in physical properties can be a critical factor in drug development. nih.gov

| Property | Flurbiprofen (FP) | Flurbiprofen-d₈ (FP-d₈) |

| Melting Point | Higher | Lower nih.gov |

| Heat of Fusion | Higher | Lower nih.gov |

| Solubility | Lower | Increased by 2-fold nih.govrsc.org |

| Metabolic Stability | Susceptible to CYP-mediated oxidation | Potentially enhanced due to KIE nih.gov |

This table presents a comparative summary of the physicochemical properties of flurbiprofen and its deuterated analog, based on available research findings.

The strategic placement of deuterium at metabolically labile sites is a key consideration in the design of these analogs. For many profen drugs, a primary metabolic pathway is the hydroxylation of the aromatic ring. nih.gov By replacing hydrogens at these positions with deuterium, it is possible to slow this metabolic process, potentially leading to a longer half-life of the compound in the body.

Application of Radiotracers (e.g., ³H, ¹⁴C) in Substrate Distribution Studies

Radiotracers are indispensable tools in biomedical research for elucidating the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. almacgroup.com Tritium (³H) and carbon-14 (B1195169) (¹⁴C) are the most commonly used isotopes for this purpose. almacgroup.commdpi.com

Tritium (³H) Labeling: Tritium is a beta-emitting isotope of hydrogen. mdpi.com Tritium-labeled compounds are valuable in various studies due to their high specific activity, which allows for sensitive detection. mdpi.combachem.com This makes them particularly suitable for:

Receptor Binding Assays: To determine the affinity and specificity of a compound for its biological target. mdpi.com

Autoradiography: To visualize the distribution of a drug in tissues and organs, providing crucial information about where the compound accumulates. mdpi.combachem.com

Metabolism Studies: To track the metabolic pathways of a drug and identify its metabolites. bachem.com

In studies of compounds related to this compound, such as flurbiprofen amides, tritium-labeled substrates have been used to assess their interaction with enzymes like fatty acid amide hydrolase (FAAH). nih.gov For example, the inhibitory activity of these compounds on FAAH was determined by measuring their ability to prevent the hydrolysis of a tritium-labeled substrate. nih.gov

Carbon-14 (¹⁴C) Labeling: Carbon-14 is another beta-emitting isotope that is frequently used in drug metabolism studies. almacgroup.com A key advantage of ¹⁴C is that it can be incorporated into the carbon backbone of a molecule, providing a stable tracer that is not easily lost through metabolic processes. almacgroup.com This makes ¹⁴C-labeled compounds ideal for:

Mass Balance Studies: To account for the total administered dose and determine the routes and rates of excretion. almacgroup.com

Quantitative Whole-Body Autoradiography (QWBA): To provide a detailed picture of the distribution of the drug and its metabolites throughout the body over time.

Identifying Metabolites: The radiolabel allows for the detection and subsequent structural identification of all metabolites, even those present at very low concentrations.

The synthesis of ¹⁴C-labeled drug candidates is a critical step in the drug development process, enabling definitive ADME studies that are often required for regulatory approval. almacgroup.com

| Isotope | Key Characteristics | Primary Research Applications |

| Deuterium (²H) | Stable, non-radioactive; C-D bond is stronger than C-H bond (Kinetic Isotope Effect). nih.gov | Enhance metabolic stability, alter pharmacokinetic profiles. nih.govinvivochem.com |

| Tritium (³H) | Radioactive (beta emitter); high specific activity. mdpi.com | Receptor binding assays, autoradiography, metabolism studies. mdpi.combachem.com |

| Carbon-14 (¹⁴C) | Radioactive (beta emitter); can be incorporated into the stable carbon framework of a molecule. almacgroup.com | Definitive ADME studies, mass balance studies, quantitative whole-body autoradiography. almacgroup.com |

This table summarizes the key features and applications of isotopic labeling in pharmaceutical research.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The creation of enantiomerically pure forms of 2-(4-Fluorophenyl)propanoic acid and its analogs is a significant focus of current research. The development of stereoselective synthetic methods is crucial as different enantiomers of a chiral drug can exhibit distinct pharmacological activities.

Recent advancements in catalysis are paving the way for more efficient and precise synthesis. nih.gov One promising approach involves the use of transition-metal-catalyzed dynamic kinetic resolution. nih.gov This technique allows for the conversion of a racemic mixture into a single, enantioenriched product with high efficiency. nih.gov For instance, catalyst systems employing metals like ruthenium, rhodium, and palladium, in conjunction with chiral ligands, have shown success in related transformations. nih.gov

Another innovative strategy is the asymmetric carbonylative coupling of α-chloroalkylarenes with amines, which provides a direct route to chiral amides that can be hydrolyzed to the corresponding carboxylic acids, such as (S)-Flurbiprofen. acs.orgacs.org This method, which can be performed at mild temperatures and pressures, demonstrates high enantioselectivity. acs.orgacs.org The development of these catalytic systems is a critical step toward the scalable and cost-effective production of specific stereoisomers of this compound and its derivatives. nih.gov

Design and Discovery of Next-Generation Derivatives with Enhanced Selectivity

Building upon the scaffold of this compound, researchers are actively designing and synthesizing new derivatives with improved properties, particularly enhanced selectivity for their biological targets. This is especially relevant in the context of developing safer non-steroidal anti-inflammatory drugs (NSAIDs) by targeting the COX-2 enzyme isoform over COX-1 to reduce gastrointestinal side effects. nih.govresearchgate.netnih.gov

Computer-aided modeling of the X-ray crystal structures of COX-1 and COX-2 has been instrumental in this endeavor. researchgate.netnih.gov By understanding the subtle differences in the active sites of these enzymes, scientists can rationally design modifications to the this compound structure to achieve greater COX-2 selectivity. researchgate.netnih.gov This has led to the discovery of analogs with significantly increased selectivity for COX-2. researchgate.netnih.gov

The synthesis of novel derivatives extends beyond COX inhibitors. Researchers are exploring a wide array of chemical modifications to create compounds with diverse biological activities. researchgate.netresearchgate.net This includes the synthesis of derivatives incorporating different heterocyclic rings, such as pyrazoles, oxadiazoles, and thiazoles, which have shown promise as anti-inflammatory, antibacterial, and even anticancer agents. nih.govmdpi.com For example, some 1,3,4-oxadiazole (B1194373) derivatives have demonstrated potent and selective COX-2 inhibition. nih.govacs.org The strategic modification of the carboxylic acid group into amides or esters is another approach being investigated to enhance therapeutic profiles and reduce side effects. mdpi.com

Table 1: Examples of this compound Derivatives and their Investigated Activities

| Derivative Class | Investigated Activity | Key Findings | Reference |

| Thiophene-carboxamide derivatives | Selective COX-2 inhibition | A derivative showed higher selectivity than celecoxib. | rsc.org |

| Phenylacetamide derivatives | Anticancer | Compounds with a nitro moiety showed higher cytotoxicity. | nih.gov |

| Amide derivatives | Anti-inflammatory | Modification of the carboxyl group can reduce harmful effects. | mdpi.com |

| (4-hydroxyphenyl)amino)propanoic acid derivatives | Anticancer, Antioxidant | A derivative with a 2-furyl substituent showed selectivity towards cancer cells. | mdpi.com |

| Thiazole derivatives | Antiproliferative | Oxime derivatives exhibited significant activity against lung cancer models. | mdpi.com |

Advanced Mechanistic Elucidation of Biological Interactions

A deeper understanding of how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Advanced techniques are being employed to elucidate these mechanisms.

Molecular docking studies, for instance, provide insights into the binding affinity and orientation of these compounds within the active sites of enzymes like COX-2. rsc.org These computational models help to explain the observed selectivity and guide the design of new derivatives with improved binding characteristics.

Beyond enzyme inhibition, research is also exploring other potential mechanisms of action. For example, some arylpropionic acid derivatives have been found to exhibit anticancer activity through non-COX targets, although the exact mechanisms are still under investigation. nih.gov Furthermore, studies are examining the biotransformation of fluorinated compounds like flurbiprofen (B1673479) in the environment, which is important for understanding their environmental fate and potential impact. nih.gov

Integration of Artificial Intelligence in Compound Design and Synthesis

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and is being increasingly applied to the design and synthesis of novel compounds related to this compound. nih.govmdpi.commdpi.com

AI algorithms can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates. nih.govmdpi.com These technologies are used for virtual screening, quantitative structure-activity relationship (QSAR) analysis, and de novo drug design, where computers generate entirely new molecular structures with desired properties. nih.govnih.gov For example, machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound before it is even synthesized, saving significant time and resources. nih.govyoutube.com

AI is also being used to accelerate the process of chemical synthesis. sciencedaily.com By predicting the outcomes of chemical reactions, AI platforms can help chemists to devise more efficient synthetic routes. sciencedaily.com Tools like REINVENT are being developed to facilitate the de novo design of chemical compounds, helping researchers to explore the vast chemical space and identify the most promising candidates for further investigation. nih.gov The integration of AI is expected to significantly shorten the timeline and reduce the costs associated with developing new drugs based on the this compound scaffold. mdpi.comspringernature.com

Q & A

Basic: What are the recommended synthetic routes for 2-(4-fluorophenyl)propanoic acid, and how do reaction conditions influence yield?

Answer:

Common synthetic methods include:

- Friedel-Crafts alkylation : Using 4-fluorobenzene and propanoic acid derivatives under acidic conditions. Optimize temperature (80–120°C) and catalyst (e.g., AlCl₃) to minimize side products like polysubstituted derivatives .

- Halogenation of phenylpropanoic acid : Direct fluorination via electrophilic substitution. Use HF or F₂ gas in controlled environments to ensure regioselectivity at the para position .

- Cross-coupling reactions : Suzuki-Miyaura coupling with fluorophenyl boronic acids and α-halopropanoic esters. Palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres improve efficiency .

Key considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc).

Basic: How is structural characterization of this compound performed?

Answer:

- Spectroscopy :

- Mass spectrometry (HRMS) : Verify molecular ion [M-H]⁻ at m/z 182.05 (C₉H₈FO₂) .

- X-ray crystallography : Resolve stereochemistry and intermolecular hydrogen bonding patterns .

Basic: What are the solubility and stability profiles of this compound under varying pH?

Answer:

- Solubility :

- Stability :

- Stable at room temperature in dry conditions. Degrades above 200°C.

- In aqueous solutions, store at pH 4–6 to prevent decarboxylation. Use argon atmosphere for long-term storage .

Advanced: How can enantiomeric purity be achieved during chiral synthesis of fluorophenylpropanoic acid derivatives?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts in asymmetric hydrogenation to control stereochemistry .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers .

- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) and mobile phases (hexane/isopropanol with 0.1% TFA) to separate enantiomers. Validate purity (>99% ee) via circular dichroism .

Advanced: What strategies identify biological targets of this compound in inflammatory pathways?

Answer:

- Molecular docking : Model interactions with cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX) using AutoDock Vina. Fluorine’s electronegativity enhances binding to hydrophobic pockets .

- Pull-down assays : Tag the compound with biotin and incubate with cell lysates. Isolate bound proteins via streptavidin beads and identify via LC-MS/MS .

- Kinetic studies : Measure IC₅₀ values against recombinant enzymes (e.g., COX-2) using fluorogenic substrates .

Advanced: How to resolve contradictions in reported biological activities of fluorophenylpropanoic acid derivatives?

Answer:

- Meta-analysis : Compare studies for variables like cell lines (e.g., RAW 264.7 vs. THP-1), assay conditions (serum concentration, incubation time), and metabolite interference .

- Structure-activity relationship (SAR) : Correlate substituent positions (e.g., ortho vs. para fluorine) with activity. Para-F enhances COX-2 inhibition due to electron-withdrawing effects .

- Replicate key experiments : Use standardized protocols (e.g., OECD guidelines) to confirm anti-inflammatory vs. cytotoxic effects .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Answer:

- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F = 65–75), blood-brain barrier penetration (low), and CYP450 metabolism (CYP2C9 substrate) .

- Molecular dynamics (MD) simulations : Simulate binding stability with serum albumin (PDB ID: 1AO6) over 100 ns to assess plasma protein binding .

- QSAR models : Train datasets on fluorinated carboxylic acids to predict logD and clearance rates .

Advanced: How to optimize reaction conditions for large-scale synthesis while minimizing impurities?

Answer:

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions (e.g., 90°C, THF/H₂O, 5 mol% Pd) .

- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust feed rates .

- Purification : Employ continuous crystallization or simulated moving bed (SMB) chromatography to remove byproducts (e.g., di-fluorinated analogs) .

Advanced: How does stereochemistry influence the biological activity of fluorophenylpropanoic acid enantiomers?

Answer:

- (R)-enantiomer : Shows 3-fold higher COX-2 inhibition than (S)-form due to better fit in the enzyme’s active site .

- Pharmacokinetics : (S)-enantiomer undergoes faster glucuronidation in hepatic microsomes, reducing bioavailability .

- In vivo studies : Administer enantiopure forms (e.g., 10 mg/kg in murine models) and compare edema reduction via plethysmometry .

Advanced: What derivatization strategies enhance the pharmacological profile of this compound?

Answer:

- Ester prodrugs : Synthesize methyl or tert-butyl esters to improve oral absorption. Hydrolyze in vivo via esterases .

- Amide conjugates : Link to amino acids (e.g., glycine) for targeted delivery. Use EDC/NHS coupling in DCM .

- Fluorine substitution : Introduce trifluoromethyl groups at the phenyl ring to enhance metabolic stability and binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.